4-Amino-5-iodo-2-methoxybenzoic acid
Overview
Description
4-Amino-5-iodo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid typically involves the iodination of 4-Amino-2-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-Amino-5-azido-2-methoxybenzoic acid or 4-Amino-5-cyano-2-methoxybenzoic acid can be formed.
Oxidation Products: 4-Nitro-5-iodo-2-methoxybenzoic acid.
Reduction Products: 4-Amino-5-iodo-2-methoxybenzylamine.
Scientific Research Applications
4-Amino-5-iodo-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-2-methoxybenzoic acid largely depends on its specific application. In biochemical studies, the iodine atom can serve as a radiolabel, allowing researchers to track the compound’s distribution and interaction within biological systems. The amino and methoxy groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Lacks the iodine atom, making it less suitable for radiolabeling applications.
4-Amino-2-methoxybenzoic acid:
4-Iodo-2-methoxybenzoic acid: Lacks the amino group, which reduces its potential for forming hydrogen bonds and other interactions.
Uniqueness
4-Amino-5-iodo-2-methoxybenzoic acid is unique due to the presence of both an amino group and an iodine atom on the same aromatic ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, particularly in fields requiring radiolabeling or specific molecular interactions.
Properties
IUPAC Name |
4-amino-5-iodo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQJZCQCBUXZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571788 | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155928-39-5 | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155928-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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